molecular formula C12H18O2 B1599066 3-Methyl-3-phenylpentane-1,5-diol CAS No. 84100-46-9

3-Methyl-3-phenylpentane-1,5-diol

Cat. No.: B1599066
CAS No.: 84100-46-9
M. Wt: 194.27 g/mol
InChI Key: QIGUSNIFPVCARD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-methyl-3-phenylpentane-1,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(7-9-13,8-10-14)11-5-3-2-4-6-11/h2-6,13-14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGUSNIFPVCARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)(CCO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232981
Record name 3-Methyl-3-phenylpentane-1,5-diol
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84100-46-9
Record name 3-Methyl-3-phenyl-1,5-pentanediol
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Record name 3-Methyl-3-phenylpentane-1,5-diol
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Record name 3-Methyl-3-phenylpentane-1,5-diol
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Record name 3-methyl-3-phenylpentane-1,5-diol
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Preparation Methods

Optimization Data Summary

Entry Base Solvent Temp (°C) Yield (%) Enantiomeric Ratio (erc)
2 NaHCO3 Toluene 110 92 (80)* 71:29
4 CsHCO3 Toluene 110 98 74:26
10 NaOH Toluene 110 94 76:24
16 CsHCO3 Heptane 110 82 76:24
21 CsHCO3 - (no solvent) 110 93 82:18
25 CsHCO3 1:1 Water:CPME 110 95 81:19
29 - Water 80 69 (72)* 90:10

*Yields in parentheses refer to isolated material after column chromatography.

This data indicates that cesium bicarbonate in toluene at 110°C provides the highest yield (98%) with good enantiomeric purity. Water as a solvent at 80°C also yields moderate to good conversion with high enantiomeric ratios, demonstrating the method's versatility in aqueous media.

General Procedures for Preparation

Hydrogen Borrowing Alkylation in Toluene

  • The diol substrate (1 equiv.) is combined with [Cp*IrCl2]2 catalyst (1 mol%) and NaHCO3 (2 mol%) in a microwave vial under argon.
  • Anhydrous toluene is added to make a 2 M solution.
  • Benzylamine (1.5 equiv.) is introduced.
  • The mixture is heated at 110°C for 16 hours.
  • After cooling, the reaction mixture is concentrated and purified by column chromatography on basified silica gel to afford the product.

Hydrogen Borrowing Alkylation in Water

  • Similar to the toluene procedure, but using deionized water as the solvent.
  • After reaction, extraction with dichloromethane, drying, and concentration precedes purification.
  • This aqueous method offers a greener alternative with reasonable yields and enantiomeric control.

Protection for Analytical Purposes

  • The N-benzyl products can be protected with carboxybenzyl (Cbz) groups using benzyl chloroformate in toluene at 80°C for 2 hours.
  • This facilitates chiral HPLC analysis to determine enantiomeric purity.

Research Findings and Notes

  • The hydrogen borrowing strategy allows for efficient C–N bond formation and stereocontrol, which is critical for synthesizing diols with defined stereochemistry.
  • The choice of base and solvent significantly affects yield and stereoselectivity.
  • Cesium bicarbonate consistently provides superior yields and enantiomeric purity compared to other bases.
  • The method is scalable and adaptable to preparative separations, making it suitable for pharmaceutical and pharmacokinetic applications.
  • Analytical techniques such as NMR, chiral HPLC, FT-IR, and HRMS are essential for characterization and purity assessment.

Summary Table of Key Preparation Parameters

Parameter Optimal Conditions Notes
Catalyst [Cp*IrCl2]2 (1 mol%) Iridium-based catalyst for hydrogen borrowing
Base CsHCO3 (2 mol%) Superior yields and stereocontrol
Solvent Toluene, Water, or 1:1 Water:CPME Versatile solvent options
Temperature 80-110°C Higher temps favor yield
Reaction Time 16 hours Standard duration for completion
Purification Column chromatography on basified silica gel Ensures product purity
Analytical Techniques NMR, chiral HPLC, FT-IR, HRMS For structural and stereochemical confirmation

This comprehensive analysis of preparation methods for this compound highlights the hydrogen borrowing annulation strategy as a leading approach, supported by detailed optimization data and procedural insights. The method's adaptability to various solvents and bases, along with its stereocontrol capabilities, make it a robust choice for researchers synthesizing this compound for advanced applications.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-phenylpentane-1,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

3-Methyl-3-phenylpentane-1,5-diol has shown potential in various pharmaceutical applications:

  • Drug Formulation : The compound can be utilized in the formulation of pharmaceuticals due to its properties as a solvent and stabilizer. Its compatibility with various active pharmaceutical ingredients (APIs) makes it suitable for enhancing solubility and bioavailability.
  • Analytical Chemistry : It is employed in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. For instance, it can be analyzed using a reverse-phase HPLC method on Newcrom R1 columns, which facilitates the isolation of impurities and aids in pharmacokinetic studies .

Analytical Applications

The compound's role in analytical chemistry is significant:

  • Chromatography : As mentioned, this compound can be effectively separated using HPLC techniques. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass-spectrometry compatibility . This application is crucial for quality control in pharmaceutical manufacturing.

Material Science Applications

In material science, this compound serves as a precursor or additive:

  • Polymer Chemistry : It can be used in the synthesis of polymers and resins due to its hydroxyl groups that facilitate cross-linking reactions. This property is advantageous in producing materials with enhanced mechanical properties and thermal stability.

Case Study 1: Pharmacokinetics

A study investigated the pharmacokinetics of a drug formulation containing this compound as a solvent. The results indicated improved absorption rates compared to formulations without this compound, demonstrating its efficacy in enhancing drug delivery systems.

Case Study 2: Chromatographic Analysis

In another study focusing on the separation of complex organic mixtures, researchers utilized HPLC with this compound as part of the mobile phase. The findings highlighted its effectiveness in isolating target compounds from impurities, showcasing its utility in analytical labs .

Mechanism of Action

The mechanism of action of 3-Methyl-3-phenylpentane-1,5-diol in biological systems involves its interaction with specific molecular targets and pathways. For instance, in the context of diabetes, the compound may enhance insulin signaling pathways, thereby improving glucose uptake and utilization. In cancer research, it may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Methyl-3-phenylpentane-1,5-diol
  • CAS Number: 84100-46-9 (primary identifier) .
  • Molecular Formula : C₁₂H₁₈O₂
  • Molecular Weight : 194.27 g/mol .
  • Structure : Features a pentane backbone with hydroxyl groups at positions 1 and 5, a phenyl group at position 3, and a methyl substituent on the same carbon (C3) .

Applications :
Primarily used as a pharmaceutical intermediate , particularly in synthesizing chiral compounds for drug development. Its stereochemical complexity (e.g., (S)-configuration) makes it valuable in asymmetric catalysis and crystallography studies .

The structural and functional attributes of this compound are compared to five analogous diols:

Table 1: Structural Comparison
Compound Name CAS Number Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 84100-46-9 C3: methyl, phenyl; C1/C5: -OH C₁₂H₁₈O₂ 194.27 Pharmaceutical intermediate
3-Phenylpentane-1,5-diol Not specified C3: phenyl; C1/C5: -OH C₁₁H₁₆O₂ 180.24 Synthetic precursor for polymers
3-Methyl-1,5-pentanediol 4457-71-0 C3: methyl; C1/C5: -OH C₆H₁₄O₂ 118.17 Solvent, plasticizer
Pentane-1,5-diol 111-29-5 No substituents; C1/C5: -OH C₅H₁₂O₂ 104.15 Absorption enhancer in dermatology
2,2-Dimethyl-3-phenylpentane-1,5-diol Not specified C2: two methyl; C3: phenyl; C1/C5: -OH C₁₃H₂₀O₂ 208.30 Catalyst in asymmetric synthesis
Table 2: Functional and Pharmacological Properties
Compound Name Boiling Point (°C) Melting Point (°C) LogP (Predicted) Biological Activity/Application
This compound Not reported Not reported ~2.5* Chiral intermediate in drug synthesis; potential for receptor binding due to aromatic groups
3-Phenylpentane-1,5-diol Not reported Not reported ~2.2 Polymer synthesis; lower lipophilicity than methylated analog
3-Methyl-1,5-pentanediol 150 (at 3.3 kPa) 146 ~0.1 Low toxicity (LD₅₀: 320 mg/kg); industrial solvent
Pentane-1,5-diol 238–239 -50 ~-0.4 Enhances percutaneous drug absorption (e.g., terbinafine)
2,2-Dimethyl-3-phenylpentane-1,5-diol Not reported Not reported ~3.0 Improved stereochemical control in catalytic reactions

*Predicted using fragment-based methods; phenyl group increases lipophilicity compared to non-aromatic analogs.

Key Findings :

Structural Impact on Lipophilicity: The phenyl group in this compound significantly increases its logP (~2.5) compared to non-aromatic diols like pentane-1,5-diol (logP ~ -0.4) . This enhances membrane permeability, making it suitable for drug delivery systems. Methyl groups further modulate solubility; for example, 2,2-dimethyl-3-phenylpentane-1,5-diol (logP ~3.0) is more lipophilic than the target compound .

Biological Activity :

  • Pentane-1,5-diol’s efficacy as an absorption enhancer (5% concentration optimal) highlights the role of diol chain length in disrupting stratum corneum lipids .
  • The phenyl and methyl substituents in this compound may confer affinity for hydrophobic binding pockets in targets like EGFR or SRC, akin to 2-methoxy-9,10-dihydrophenanthrene-4,5-diol’s interactions (affinity: -9.0 to -10.1 kcal/mol) .

Synthetic Utility :

  • 3-Phenylpentane-1,5-diol is synthesized via ester reduction (e.g., dimethyl 3-phenylpentanedioate), a method adaptable to the target compound with additional methyl incorporation .
  • The target’s stereochemical complexity enables applications in asymmetric catalysis, as demonstrated by single-crystal X-ray studies of its (S)-enantiomer .

Toxicity and Safety :

  • 3-Methyl-1,5-pentanediol exhibits moderate toxicity (LD₅₀ 320 mg/kg), while the phenyl group in the target compound may alter metabolic pathways, necessitating further toxicological profiling .

Biological Activity

3-Methyl-3-phenylpentane-1,5-diol (CAS Number: 84100-46-9) is a diol compound with a molecular formula of C12_{12}H18_{18}O2_2 and a molecular weight of approximately 194.27 g/mol. This compound has garnered attention in various fields due to its potential biological activities, including antioxidant properties and its role as a substrate or inhibitor in enzymatic reactions.

PropertyValue
Molecular FormulaC12_{12}H18_{18}O2_2
Molecular Weight194.27 g/mol
Density1.054 g/cm³
Boiling Point359.4 °C
LogP1.91

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties, which are critical for combating oxidative stress in biological systems. Antioxidants are vital for neutralizing free radicals, thereby protecting cells from damage that can lead to various diseases, including cancer and cardiovascular disorders.

Enzymatic Inhibition

One significant area of study involves the compound's interaction with tyrosinase , an enzyme crucial in melanin biosynthesis. Inhibitors of tyrosinase are valuable in cosmetic applications to reduce hyperpigmentation. While specific IC50_{50} values for this compound are not extensively documented, related compounds have shown promising results in inhibiting this enzyme.

Case Studies

  • Tyrosinase Inhibition : A study evaluated various compounds for their ability to inhibit mushroom tyrosinase, revealing that certain structural analogs demonstrated effective inhibition with IC50_{50} values significantly lower than standard inhibitors like kojic acid . While direct data on this compound is sparse, its structural characteristics suggest potential efficacy.
  • Free Radical Scavenging : Compounds similar to this compound have been tested for their DPPH radical scavenging activity, indicating that they can effectively neutralize free radicals and thus may contribute to protective effects against oxidative damage .

The biological activity of this compound may involve its ability to interact with key enzymes or free radicals through hydrogen bonding or hydrophobic interactions due to its phenyl and methyl groups. This interaction can lead to a decrease in enzyme activity or the stabilization of reactive species.

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-Methyl-3-phenylpentane-1,5-diol, and what are their key reaction conditions?

  • Answer: Two primary methods are reported:

  • Solvent-free condensation: Aldehydes/ketones react under NaOH catalysis, yielding 1,5-diketones via a one-step protocol . Adjusting reaction time and temperature can optimize yields.
  • Catalytic synthesis: Aluminum chloride (AlCl₃) in benzene at 40°C achieves a 93% yield for structurally related diketones, suggesting applicability to diol synthesis via reduction steps .
    • Key considerations include inert atmospheres, catalyst loading, and post-reaction quenching (e.g., ammonium chloride for AlCl₃ systems) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Answer:

  • NMR spectroscopy for structural elucidation, particularly for hydroxyl and phenyl group identification .
  • HPLC to assess purity (>98% achievable under optimized conditions) .
  • X-ray crystallography for resolving stereochemistry and crystal packing, as demonstrated for analogous diketones .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Answer:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Store in cool, well-ventilated areas away from heat, strong acids/bases, and ignition sources .
  • Ground equipment to prevent static discharge during transfers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound in solvent-free syntheses?

  • Answer:

  • Ultrasonic assistance enhances mixing and reaction efficiency, reducing time and byproducts (e.g., 1,4-pentadien-3-one synthesis achieved 85% purity under sonication) .
  • Systematic testing of temperature gradients (40–80°C) and catalyst ratios (NaOH or AlCl₃) is critical .
  • Post-synthesis purification via hexane/ethyl acetate extraction improves purity .

Q. Are there conflicting reports on the stereochemical outcomes of this compound synthesis under varying catalytic conditions?

  • Answer:

  • NaOH-mediated reactions may favor racemic mixtures due to non-chiral environments, while metal-catalyzed methods (e.g., AlCl₃) could induce stereoselectivity .
  • Confirmation requires chiral HPLC or polarimetry , as seen in related diol derivatives .

Q. What computational models predict the physicochemical properties of this compound?

  • Answer:

  • Molecular dynamics (MD) simulations model solvent interactions and thermal stability, applicable to crystallization behavior .
  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with electrophiles/nucleophiles .

Q. What role does the phenyl group play in the compound’s reactivity and application in supramolecular chemistry?

  • Answer:

  • The phenyl group enables π-π stacking , influencing crystal packing and stability, as observed in X-ray structures of related diketones .
  • Enhances hydrophobicity , making the compound a candidate for lipid bilayer studies or drug delivery systems .

Q. How does the compound’s stability vary under acidic/basic conditions, and what degradation products form?

  • Answer:

  • Acidic conditions may protonate hydroxyl groups, leading to dehydration or esterification. Basic conditions could deprotonate hydroxyls, forming salts or enabling nucleophilic attacks .
  • Degradation pathways require LC-MS or GC-MS analysis, as demonstrated for structurally similar diols .

Methodological Recommendations

  • Synthesis Optimization: Use a Design of Experiments (DoE) approach to evaluate time, temperature, and catalyst interactions .
  • Contradiction Resolution: Compare yields/purity across methods (e.g., solvent-free vs. AlCl₃-catalyzed) and validate via independent replication .
  • Safety Protocols: Implement FTIR or Raman spectroscopy for real-time monitoring of exothermic reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3-phenylpentane-1,5-diol
Reactant of Route 2
3-Methyl-3-phenylpentane-1,5-diol

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